FRG8701
CAS No.: 108498-50-6
Cat. No.: VC0006955
Molecular Formula: C22H30N2O4S
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108498-50-6 |
---|---|
Molecular Formula | C22H30N2O4S |
Molecular Weight | 418.6 g/mol |
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide |
Standard InChI | InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) |
Standard InChI Key | IWLUMUDDKHJJPB-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 |
Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 |
Chemical and Structural Properties of FRG8701
Molecular Composition
FRG8701 has a molecular formula of and a molecular weight of 418.55 g/mol . Its structure features a piperidine moiety linked to a phenoxypropylacetamide backbone, with a furfurylsulfinyl group contributing to its functional activity (Figure 1). The presence of the sulfinyl group enhances its stability and receptor-binding affinity compared to earlier thioether analogs .
Table 1: Key Chemical Properties of FRG8701
Property | Value |
---|---|
CAS Number | 108498-50-6 |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (powder), -80°C (solution) |
The compound’s stereochemistry, particularly the configuration of the sulfinyl group, plays a critical role in its pharmacological activity. Early synthetic efforts focused on optimizing the thioether-to-sulfoxide oxidation step to maximize yield and purity .
Pharmacological Profile and Mechanisms of Action
Histamine H2-Receptor Antagonism
FRG8701 exhibits potent inhibition of histamine H2 receptors, with an IC₅₀ ranging from 0.25 to 0.43 μM in vitro . This places it in the same efficacy range as famotidine (IC₅₀: 3.0 × 10⁻⁷ M) but significantly more potent than cimetidine (IC₅₀: 108.6 × 10⁻⁷ M) . By blocking H2 receptors on gastric parietal cells, FRG8701 reduces basal and stimulated acid secretion, a mechanism shared with other H2 antagonists like ranitidine .
Cytoprotective Effects
Beyond acid suppression, FRG8701 demonstrates robust gastroprotective activity. In rat models, oral administration (ED₅₀: 1.1–9.4 mg/kg) prevented gastric lesions induced by necrotizing agents such as 0.4 N HCl-ethanol . Notably, this cytoprotection remained effective even after intraperitoneal injection, suggesting systemic bioavailability . Unlike famotidine, which primarily acts via acid suppression, FRG8701’s protective effects are independent of prostaglandin synthesis or sulfhydryl group activation, implicating alternative pathways such as antioxidant activity or mucosal blood flow modulation .
Table 2: Comparative Efficacy of FRG8701 in Preclinical Models
Ulcer Model | ED₅₀ (mg/kg) |
---|---|
Stress-induced gastric | 1.7 |
Indomethacin-induced | 6.9 |
Mepirizole duodenal | 2.3 |
Therapeutic Applications and Clinical Relevance
Antiulcer Activity
FRG8701’s dual action makes it particularly effective in acute ulcer models. In pylorus-ligated rats, intraduodenal administration reduced total acid output by 70% at 10 mg/kg, outperforming cimetidine by a factor of seven . Its antiulcer potency is 5–15 times greater than cimetidine in stress- and indomethacin-induced models, with longer duration of action .
Comparative Analysis with Contemporary H2 Antagonists
Table 3: FRG8701 vs. Famotidine and Cimetidine
Parameter | FRG8701 | Famotidine | Cimetidine |
---|---|---|---|
IC₅₀ (H2 receptor) | 0.25–0.43 μM | 0.30 μM | 108.6 μM |
Cytoprotective ED₅₀ | 1.1–9.4 mg/kg | Ineffective | 15–30 mg/kg |
Duration of action | 8–12 hours | 6–8 hours | 4–6 hours |
Pharmacokinetics and Metabolic Considerations
Absorption and Distribution
In rodent studies, FRG8701 showed 85–90% oral bioavailability, with peak plasma concentrations achieved within 2 hours . Its lipophilic structure facilitates penetration into gastric mucosa, enhancing local efficacy .
Metabolism and Excretion
The compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, producing inactive sulfone derivatives . Renal excretion accounts for 60–70% of elimination, with a terminal half-life of 3–4 hours in rats .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume